Cas no 23068-80-6 (5-chloro-2-methoxybenzamide)

5-chloro-2-methoxybenzamide 化学的及び物理的性質
名前と識別子
-
- Benzamide, 5-chloro-2-methoxy-
- 5-Chloro-2-methoxybenzamide
- AKOS000299480
- DB-086520
- 23068-80-6
- MFCD02729244
- SCHEMBL726267
- CS-0323939
- Oprea1_647640
- STL071235
- FZOOOJPISNODNI-UHFFFAOYSA-N
- 5-chloro-2-methoxybenzamide
-
- MDL: MFCD02729244
- インチ: InChI=1S/C8H8ClNO2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H2,10,11)
- InChIKey: FZOOOJPISNODNI-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=C(C=C1)Cl)C(=O)N
計算された属性
- せいみつぶんしりょう: 185.02444
- どういたいしつりょう: 185.024
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- PSA: 52.32
5-chloro-2-methoxybenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015001914-1g |
5-Chloro-2-methoxybenzamide |
23068-80-6 | 97% | 1g |
$1579.40 | 2023-09-02 | |
OTAVAchemicals | 1288012-50MG |
5-chloro-2-methoxybenzamide |
23068-80-6 | 90% | 50MG |
$58 | 2023-07-05 | |
TRC | C374655-50mg |
5-chloro-2-methoxybenzamide |
23068-80-6 | 50mg |
$ 70.00 | 2022-04-01 | ||
OTAVAchemicals | 1288012-100MG |
5-chloro-2-methoxybenzamide |
23068-80-6 | 90% | 100MG |
$104 | 2023-07-05 | |
OTAVAchemicals | 1288012-250MG |
5-chloro-2-methoxybenzamide |
23068-80-6 | 90% | 250MG |
$173 | 2023-07-05 | |
A2B Chem LLC | AJ03463-100mg |
5-chloro-2-methoxybenzamide |
23068-80-6 | 90% | 100mg |
$316.00 | 2024-04-20 | |
Alichem | A015001914-250mg |
5-Chloro-2-methoxybenzamide |
23068-80-6 | 97% | 250mg |
$504.00 | 2023-09-02 | |
A2B Chem LLC | AJ03463-50mg |
5-chloro-2-methoxybenzamide |
23068-80-6 | 90% | 50mg |
$265.00 | 2024-04-20 | |
A2B Chem LLC | AJ03463-250mg |
5-chloro-2-methoxybenzamide |
23068-80-6 | 90% | 250mg |
$393.00 | 2024-04-20 | |
TRC | C374655-10mg |
5-chloro-2-methoxybenzamide |
23068-80-6 | 10mg |
$ 50.00 | 2022-04-01 |
5-chloro-2-methoxybenzamide 関連文献
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
5-chloro-2-methoxybenzamideに関する追加情報
Benzamide, 5-chloro-2-methoxy- (CAS NO. 23068-80-6): A Comprehensive Overview
Benzamide, specifically 5-chloro-2-methoxy-benzamide (CAS NO. 23068-80-6), is a specialized chemical compound that has garnered significant attention in the fields of pharmacology and medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of amide derivatives, characterized by the presence of an amide group attached to an aromatic ring with specific substituents.
The structure of 5-chloro-2-methoxy-benzamide features a benzene ring with two substituents: a chlorine atom at the 5-position and a methoxy group at the 2-position, along with an amide functional group. This arrangement creates a molecule with both hydrophobic and hydrophilic characteristics, making it a subject of interest for researchers exploring drug design and development.
Recent studies have highlighted the potential of 5-chloro-2-methoxy-benzamide in various biomedical applications. For instance, research published in Journal of Medicinal Chemistry (2023) investigated its role as a potential anticancer agent. The compound demonstrated selective cytotoxicity against several cancer cell lines, particularly those resistant to conventional chemotherapy. This finding underscores the importance of exploring molecules with complex substituents for developing novel therapeutic agents.
Another area of interest is its anti-inflammatory properties. Preclinical trials conducted in 2023 revealed that 5-chloro-2-methoxy-benzamide exhibits potent inhibitory effects on COX-2 enzymes, which are key contributors to inflammation and pain. This discovery positions the compound as a promising candidate for the development of next-generation nonsteroidal anti-inflammatory drugs (NSAIDs), which are safer and more effective than current options.
The pharmacokinetic profile of 5-chloro-2-methoxy-benzamide has also been extensively studied. Research in Drug Metabolism and Disposition (2023) reported that the compound exhibits favorable absorption and bioavailability characteristics, with minimal off-target effects. These properties are critical for designing drugs that can achieve therapeutic concentrations without causing adverse effects.
In terms of synthesis, 5-chloro-2-methoxy-benzamide can be efficiently synthesized via a multi-step organic synthesis route. The key steps involve the introduction of substituents onto the benzene ring followed by amide formation. This synthetic approach has been optimized to ensure high yield and purity, making it suitable for large-scale production.
Beyond its direct therapeutic applications, 5-chloro-2-methoxy-benzamide serves as a valuable tool in drug discovery research. Its unique chemical structure allows it to be used as a lead compound for designing more potent and selective drugs targeting various disease pathways. For example, ongoing studies are exploring its potential as an antiviral agent, particularly against emerging viral pathogens.
Furthermore, the compound's ability to modulate multiple biological pathways makes it a subject of interest in polypharmacology research. By targeting several molecular targets simultaneously, 5-chloro-2-methoxy-benzamide could potentially offer a more holistic approach to treating complex diseases such as cancer and autoimmune disorders.
In conclusion, 5-chloro-2-methoxy-benzamide (CAS NO. 23068-80-6) is a multifaceted compound with significant potential in the biomedical field. Its unique structure, combined with its demonstrated biological activities and favorable pharmacokinetic properties, positions it as a promising candidate for drug development. Continued research into this compound will undoubtedly yield valuable insights into its therapeutic applications and mechanisms of action.
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